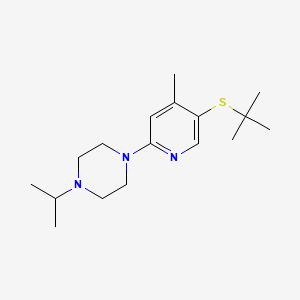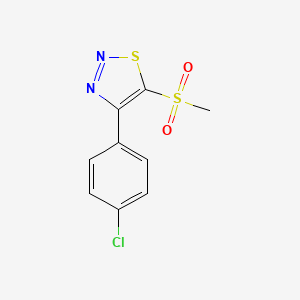
1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico es un compuesto orgánico sintético que pertenece a la clase de los derivados del triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo bromofenilo y un grupo funcional ácido carboxílico, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
La síntesis del ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 2-bromofeniletil cetona y la azida de sodio.
Reacción de cicloadición: El paso clave en la síntesis es la reacción de cicloadición entre la azida y el alquino para formar el anillo del triazol. Esta reacción a menudo está catalizada por catalizadores de cobre (Cu) o rutenio (Ru).
Los métodos de producción industrial pueden implicar la optimización de estos pasos para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
El ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica. Los reactivos comunes incluyen el hidróxido de sodio (NaOH) y el terc-butóxido de potasio (KOtBu).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones en investigación científica
El ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Aplicaciones Científicas De Investigación
1-(1-(2-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound has shown potential in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos y vías moleculares específicas. El anillo triazol puede interactuar con enzimas y receptores, potencialmente inhibiendo su actividad. El grupo bromofenilo puede mejorar la afinidad de unión del compuesto a sus objetivos, mientras que el grupo ácido carboxílico puede participar en enlaces de hidrógeno e interacciones electrostáticas.
Comparación Con Compuestos Similares
El ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico se puede comparar con otros derivados del triazol, como:
Ácido 1-(1-Feniletil)-1H-1,2,3-triazol-4-carboxílico: Carece del átomo de bromo, lo que puede resultar en diferente reactividad y actividad biológica.
Ácido 1-(1-(2-Clorofenil)etil)-1H-1,2,3-triazol-4-carboxílico: Contiene un átomo de cloro en lugar de bromo, lo que puede afectar sus propiedades químicas e interacciones.
La presencia del átomo de bromo en el ácido 1-(1-(2-Bromofenil)etil)-1H-1,2,3-triazol-4-carboxílico lo hace único y puede conferir ventajas específicas en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C11H10BrN3O2 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
1-[1-(2-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-4-2-3-5-9(8)12)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
Clave InChI |
KTGMKIFPUYHHSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Br)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)








![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)


